SC-III3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

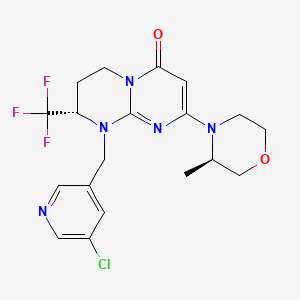

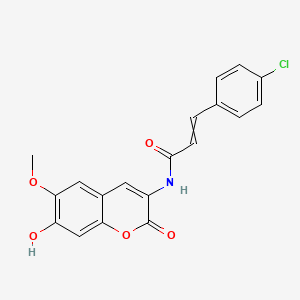

SC-III3 is a novel scopoletin derivative, induces autophagy of human hepatoma HepG2 cells through AMPK/mTOR signaling pathway by acting on mitochondria. This compound reduces the viability of HepG2 cells and tumor growth of HepG2 xenograft mouse model. It induces the death of HepG2 cells by a way irrelevant to apoptosis and necrosis.

Wissenschaftliche Forschungsanwendungen

1. Optoelectronic Devices

III-V compound semiconductors (SC), including SC-III3, are pivotal in the development of optoelectronic devices. They find applications in optical fiber communications, infrared and visible LEDs/LDs, and high-efficiency solar cells. This compound materials like InP or GaAs-based III-V compounds and GaN-based compounds are especially important for short-wavelength light emitters used in solid-state lighting systems (Mokkapati & Jagadish, 2009).

2. Atomic Properties Research

Research on Sc III atomic properties has been conducted using high-precision relativistic all-order methods. This includes studies on reduced matrix elements, oscillator strengths, transition rates, and lifetimes for various levels of Sc III. These findings are critical for theoretical modeling and experiment planning in various scientific fields (Safronova & Safronova, 2012).

3. Multidisciplinary Scientific Computing

This compound, in the context of Scientific Computing (SC), is involved in a broad, multidisciplinary area including applications in science, engineering, mathematics, and computer science. As modern science relies heavily on computational modeling and data analysis, this compound plays a role in advancing scientific knowledge and engineering practices (Bhattacharya, 2013).

4. Autophagy Induction in Hepatoma Cells

This compound, a derivative of scopoletin, has been shown to induce autophagy in human hepatoma HepG2 cells. It acts on mitochondria through the AMPK/mTOR signaling pathway, leading to autophagic cell death. This property of this compound reflects its cytotoxic effect on HepG2 cells (Zhao et al., 2015).

5. Sustainable Chemistry Applications

In the realm of sustainable chemistry (SC), this compound may play a role in optimizing chemical processes and products concerning energy, material consumption, safety, toxicity, and environmental degradability. This compound's potential application in this field is part of a broader movement to align chemical research with societal sustainability goals (Böschen, Lenoir, & Scheringer, 2003).

6. Nuclear Experiment Monitoring

This compound might be involved in monitoring critical parameters in nuclear experiments, such as in the PandaX-III experiment. A modular slow control system (SCS) using this compound can ensure proper operation and provide essential data for corrections in such high-stakes scientific environments (Yan et al., 2021).

Eigenschaften

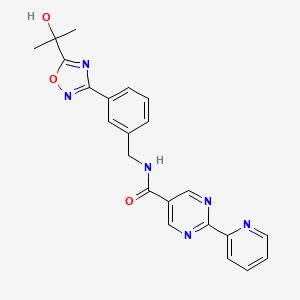

CAS-Nummer |

1660110-65-5 |

|---|---|

Molekularformel |

C19H14ClNO5 |

Molekulargewicht |

371.773 |

IUPAC-Name |

3-(4-chlorophenyl)-N-(7-hydroxy-6-methoxy-2-oxochromen-3-yl)prop-2-enamide |

InChI |

InChI=1S/C19H14ClNO5/c1-25-17-9-12-8-14(19(24)26-16(12)10-15(17)22)21-18(23)7-4-11-2-5-13(20)6-3-11/h2-10,22H,1H3,(H,21,23) |

SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)O2)NC(=O)C=CC3=CC=C(C=C3)Cl)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SC-III3 |

Herkunft des Produkts |

United States |

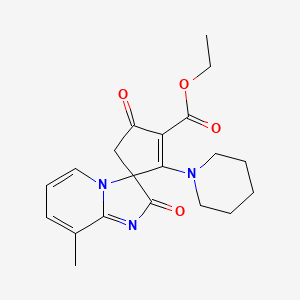

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

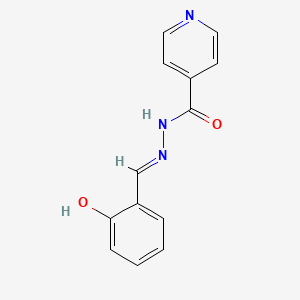

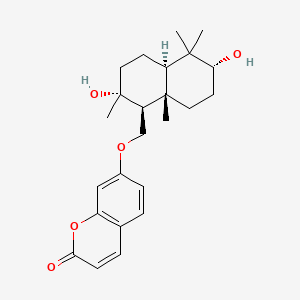

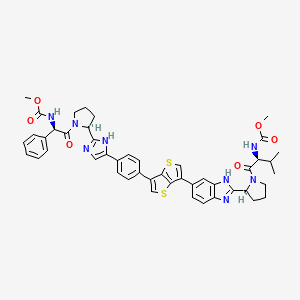

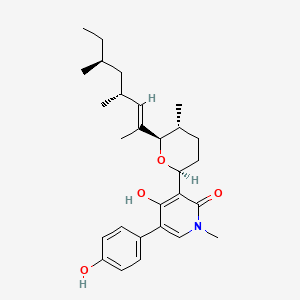

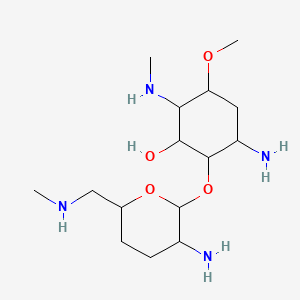

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)